molecular formula C10H14N2O5 B1265575 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol CAS No. 52551-67-4

2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol

Cat. No. B1265575
CAS RN: 52551-67-4
M. Wt: 242.23 g/mol
InChI Key: ULLVPKLPBOZYMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol often involves complex reactions where nitro and hydroxyethyl groups are introduced into aromatic systems. One method involves the preparation of bis(mu-hydroxo)diiron(III) complexes with dissociable protons of the p-nitrophenol group, characterized by X-ray crystallography, electronic, and magnetic spectroscopies (Kurosaki et al., 2001). Another approach is the one-pot synthesis from 7-nitro-3H-2,1-benzoxaselenole and sodium benzene tellurolate, showing the importance of nitro group positioning and its effects on compound properties (Yadav et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol is crucial for understanding their reactivity and properties. For example, the structure of bis(3-amino-1-hydroxybenzyl)diselenide and its derivatives has been elucidated using X-ray crystallography, revealing a planar structure with secondary interactions that significantly influence their antioxidant activities (Yadav et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of these compounds is often explored through their participation in various reactions, including hydroxylation reactions of alkanes and the antioxidant properties through glutathione peroxidase-like activities. For instance, the bis(mu-hydroxo)diiron(III) complex exhibits specific reactivity patterns towards hydroxylation reactions (Kurosaki et al., 2001). The antioxidant activities of bis(3-amino-1-hydroxybenzyl)diselenide derivatives surpass those of standard references, highlighting their potential in biological applications (Yadav et al., 2023).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and glass-transition temperatures, are vital for the application of these compounds in material science. The aromatic poly(ether benzoxazole)s synthesized from related monomers exhibit good solubility in various organic solvents and high thermal stability, making them suitable for high-performance materials (Imai et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different functional groups and the ability to undergo specific chemical transformations, are crucial for the versatility of these compounds. The synthesis and characterization of novel polyimides from related diamines show the potential of these compounds to form materials with desirable chemical and physical properties (Yin et al., 2005).

Scientific Research Applications

1. Precursor for Bisphenolic Mannich Derivatives and Thermally Stable Plastics

2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol serves as a precursor in the synthesis of compounds with amphoteric properties in acid-base behavior and is useful in creating bisphenolic Mannich derivatives of biological interest. These derivatives are essential in producing thermally stable plastics such as polyamides, polyarylates, polyimides, and polybenzoxazoles. These plastics are particularly valuable as positive-working photosensitive polymer precursor compositions for electric interlayer insulators and protective films in semiconductor applications (Imoto et al., 2010).

2. Schiff Bases with Anti-Cancer Properties

Schiff bases synthesized from this compound have demonstrated significant potential in medical research. These Schiff bases, such as 2,5-dimethyl-4-((4-nitrobenzylidene)amino)phenol, have shown high inhibition activities against breast cancer cells, particularly at higher concentrations. This suggests their potential as novel anti-cancer drugs (Grafa & Ali, 2022).

3. Functional Groups in MOFs for CO2 Capture and Metal Ions Detection

Metal-organic frameworks (MOFs) synthesized using similar compounds with different functional groups have been investigated for their applications in CO2 capture and metal ions detection. These frameworks exhibit significant CO2 uptakes and serve as dual-responsive photoluminescent sensors for detecting metal ions like Hg2+ and Pb2+ (Wang et al., 2018).

4. Role in Synthesis of Cytotoxic Compounds

This compound is also involved in the synthesis of cytotoxic compounds. These compounds have potential importance as anti-tumor agents, demonstrating the versatility of 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol in contributing to the development of new medicinal therapies (Abela Medici et al., 1977).

5. Antioxidant Properties in Bis(3-amino-1-hydroxybenzyl)diselenide

A related compound, Bis(3-amino-1-hydroxybenzyl)diselenide, has been synthesized and exhibited remarkable glutathione peroxidase-like antioxidant activities. These compounds have shown better GPx-like activity compared to standard references, suggesting their potential in antioxidant applications (Yadav et al., 2023).

properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N2O5/c13-5-3-11(4-6-14)9-2-1-8(12(16)17)7-10(9)15/h1-2,7,13-15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLVPKLPBOZYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068765
Record name 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol
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Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol

CAS RN

52551-67-4
Record name 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol
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Record name 2-(Bis(2-hydroxyethyl)amino)-5-nitrophenol
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Record name Phenol, 2-[bis(2-hydroxyethyl)amino]-5-nitro-
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Record name 2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol
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Record name 2-[bis(2-hydroxyethyl)amino]-5-nitrophenol
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Record name 2-(BIS(2-HYDROXYETHYL)AMINO)-5-NITROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
US From - monographs.iarc.who.int
Confusion has existed over the structure of HC Yellow No. 4. ln the second edition of the Directory of Cosmetic and Toiletry Ingredients (Cosmetic, Toiletry, and Fragrance Association, …
Number of citations: 7 monographs.iarc.who.int

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